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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Aviglycine (AVG), also known as aminoethoxyvinylglycine, is a potent inhibitor of ethylene

biosynthesis.[1][2][3] It effectively delays the ripening process in climacteric fruits such as

tomatoes by blocking the conversion of S-adenosyl methionine (SAM) to 1-aminocyclopropane-

1-carboxylic acid (ACC), a key precursor to ethylene.[4] This mechanism makes AVG a

valuable tool for extending the shelf life and maintaining the postharvest quality of tomatoes.[1]

The commercial formulation of AVG, ReTain®, is a 15% w/w water-soluble powder.[1] These

notes provide detailed protocols and quantitative data for the application of AVG to delay

postharvest tomato ripening.

Mechanism of Action
Aviglycine acts as a competitive inhibitor of the enzyme ACC synthase (ACS), which is a

critical enzyme in the ethylene biosynthesis pathway.[1] By inhibiting ACS, AVG effectively

reduces the production of ethylene, the primary hormone that triggers and coordinates the

various physiological and biochemical changes associated with ripening in tomatoes, including

softening, color change, and aroma development.[1][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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